N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride is a chemical compound with the molecular formula C7H14N2O.2ClH. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride typically involves the reaction of pyrrolidine with acetamide under specific conditions. The process generally includes the following steps:
Formation of the Intermediate: Pyrrolidine reacts with acetamide in the presence of a suitable catalyst to form an intermediate compound.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt of N-[(pyrrolidin-2-yl)methyl]acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(pyrrolidin-2-yl)methyl]acetamide oxides, while reduction could produce different amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Pyridin-2-ylmethyl)acetamide hydrochloride: Similar in structure but contains a pyridine ring instead of a pyrrolidine ring.
Pyrrolizine derivatives: These compounds also contain a pyrrolidine ring and are used in various biological applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(pyrrolidin-2-yl)methyl]acetamide dihydrochloride involves the reaction of pyrrolidine with acetic anhydride to form N-acetylpyrrolidine, which is then reacted with formaldehyde to form N-[(pyrrolidin-2-yl)methyl]acetamide. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Pyrrolidine", "Acetic anhydride", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form N-acetylpyrrolidine.", "Step 2: N-acetylpyrrolidine is reacted with formaldehyde in the presence of a base such as sodium hydroxide to form N-[(pyrrolidin-2-yl)methyl]acetamide.", "Step 3: Hydrochloric acid is added to N-[(pyrrolidin-2-yl)methyl]acetamide to form the dihydrochloride salt." ] } | |
CAS-Nummer |
2613383-01-8 |
Molekularformel |
C7H16Cl2N2O |
Molekulargewicht |
215.12 g/mol |
IUPAC-Name |
N-(pyrrolidin-2-ylmethyl)acetamide;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-6(10)9-5-7-3-2-4-8-7;;/h7-8H,2-5H2,1H3,(H,9,10);2*1H |
InChI-Schlüssel |
DLNLDJJSHXCXNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1CCCN1.Cl.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.